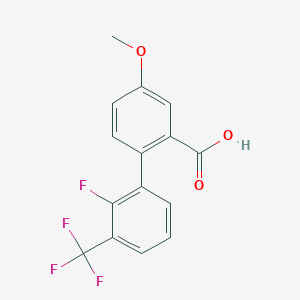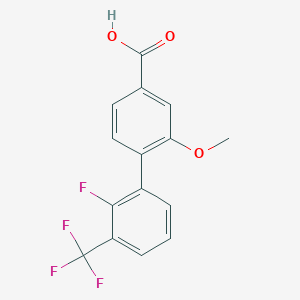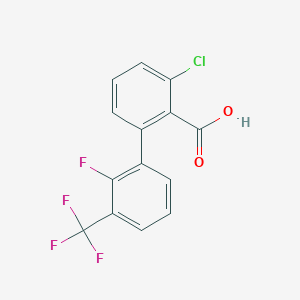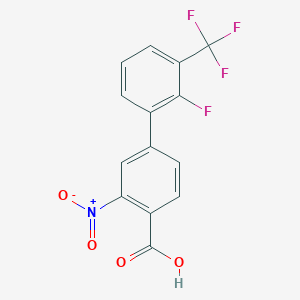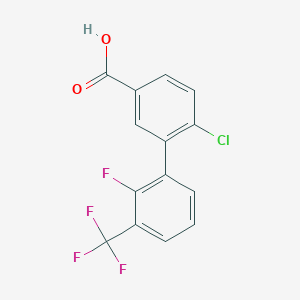
4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid, 95%, otherwise known as FTMB, is a synthetic compound with applications in the field of organic chemistry. It is a derivative of benzoic acid and is used as a building block in a wide range of synthetic reactions. FTMB has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and materials science.
Scientific Research Applications
FTMB has been used in a variety of research applications, such as the synthesis of biologically active compounds, the synthesis of polymers, and the synthesis of novel materials. In medicinal chemistry, FTMB has been used in the synthesis of novel anti-cancer agents, such as the drug lapatinib. In biochemistry, FTMB has been used in the synthesis of peptidomimetics, which are molecules that mimic the structure of peptides and proteins. In materials science, FTMB has been used in the synthesis of nanomaterials and other novel materials.
Mechanism of Action
FTMB is a building block for a variety of organic reactions. The most common mechanism of action for FTMB is a Suzuki-Miyaura cross-coupling reaction. This reaction involves the formation of a palladium-carbon bond between the two reactants, which results in the formation of the desired product.
Biochemical and Physiological Effects
FTMB has been studied extensively for its potential biochemical and physiological effects. In studies conducted on animals, FTMB has been found to have anti-inflammatory, anti-cancer, and antioxidant properties. In addition, FTMB has been found to have anti-bacterial, anti-fungal, and anti-parasitic properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FTMB in laboratory experiments is its low cost and availability. FTMB is a commercially available compound and can be easily obtained from chemical suppliers. Additionally, FTMB is stable in a wide range of conditions, making it ideal for use in a variety of synthetic reactions. However, FTMB is toxic and should be handled with care. It is also important to note that FTMB is a flammable compound and should be stored in a cool, dry place away from heat sources.
Future Directions
The potential future directions for FTMB are numerous and varied. In the field of medicinal chemistry, FTMB could be used to develop novel drugs for the treatment of cancer, inflammation, and other diseases. In the field of biochemistry, FTMB could be used to synthesize peptidomimetics for the study of protein-protein interactions. In the field of materials science, FTMB could be used to synthesize nanomaterials and other novel materials for use in a variety of applications. Additionally, FTMB could be used in the synthesis of polymers and other organic compounds for use in a variety of industrial applications.
Synthesis Methods
FTMB can be synthesized via a Suzuki-Miyaura cross-coupling reaction between 4-bromo-2-fluoro-3-trifluoromethylphenylboronic acid and 2-methoxybenzoyl chloride. This reaction is conducted in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent. The reaction is typically carried out at a temperature of 80-120°C, and the product is purified by recrystallization.
properties
IUPAC Name |
4-[2-fluoro-3-(trifluoromethyl)phenyl]-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-12-7-8(5-6-10(12)14(20)21)9-3-2-4-11(13(9)16)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUWHKHHUMOTBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=CC=C2)C(F)(F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691829 |
Source


|
| Record name | 2'-Fluoro-3-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid | |
CAS RN |
1261955-32-1 |
Source


|
| Record name | 2'-Fluoro-3-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


